molecular formula C9H10O4 B227457 7-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 13041-10-6

7-Methoxybicyclo[2.2.1]hept-2-ene

Cat. No.: B227457
CAS No.: 13041-10-6
M. Wt: 124.18 g/mol
InChI Key: RELKQDGGKGDNGY-UHFFFAOYSA-N
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Description

7-Methoxybicyclo[2.2.1]hept-2-ene, with the molecular formula C8H12O , is a methoxy-substituted derivative of the norbornene (bicyclo[2.2.1]hept-2-ene) core structure. This specific stereoisomer, (1S,4R)-7-methoxybicyclo[2.2.1]hept-2-ene , is characterized by its distinct three-dimensional configuration, which is critical for its reactivity and application in stereoselective synthesis. Compounds within the norbornene family are extensively utilized in polymer science, particularly in ring-opening metathesis polymerization (ROMP) . Research indicates that the exo face of norbornene derivatives is typically highly reactive towards metathesis catalysts, while the endo face is relatively inert, allowing for selective polymerization processes . The presence of the methoxy group at the 7-position makes this compound a valuable building block and monomer for developing novel polymers with specific architectural and physical properties. It is also a useful intermediate in organic synthesis for constructing complex molecular frameworks and for probing reaction mechanisms in catalytic systems. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

13041-10-6

Molecular Formula

C9H10O4

Molecular Weight

124.18 g/mol

IUPAC Name

7-methoxybicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H12O/c1-9-8-6-2-3-7(8)5-4-6/h2-3,6-8H,4-5H2,1H3

InChI Key

RELKQDGGKGDNGY-UHFFFAOYSA-N

SMILES

COC1C2CCC1C=C2

Canonical SMILES

COC1C2CCC1C=C2

Other CAS No.

36197-25-8

Synonyms

Bicyclo[2.2.1]hept-2-ene,7-methoxy-anti-

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Derivatives

Key Examples :

  • 7-Bromobicyclo[2.2.1]hept-2-ene (C₇H₉Br): Exhibits stereochemical diversity (syn/anti isomers) and is used in bromination studies to investigate neighboring group participation in rearrangements. Its molecular weight is 173.053 g/mol, with distinct NMR spectral signatures due to bromine’s electronegativity .
  • 1,2,3,4,7-Pentachloro-5-(4-methoxyphenyl)-7-methylbicyclo[2.2.1]hept-2-ene (C₁₄H₁₆Cl₄): Synthesized via chloro-addition reactions, this derivative has a molecular weight of 403.9467 g/mol (EI-HRMS) and IR peaks at 3077 cm⁻¹ (C-H stretch) and 1598 cm⁻¹ (aromatic C=C) .

Comparison Table :

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
7-Methoxybicyclo[2.2.1]hept-2-ene* C₈H₁₂O 124.18 Expected high reactivity in Diels-Alder reactions
7-Bromobicyclo[2.2.1]hept-2-ene C₇H₉Br 173.053 Bromination studies, stereochemical rearrangements
Pentachloro-methoxyphenyl derivative C₁₄H₁₆Cl₄ 403.9467 Electrophilic addition, polymer precursors

*Theoretical values inferred from analogs.

Oxygen- and Nitrogen-Containing Derivatives

Key Examples :

  • 7-Oxabicyclo[2.2.1]hept-5-ene : Features an oxygen bridge, synthesized via epoxidation or peracid reactions. Its stereochemistry is critical in determining regioselectivity in addition reactions (e.g., with 2,4-dinitrobenzenesulfenyl chloride) .
  • 7-Azabicyclo[2.2.1]hept-2-ene Derivatives: Substituted with amino or carbamoyl groups, these compounds exhibit biological activity. For example, N-(p-nitrophenylcarbamoyl)-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene has a melting point of 193–194°C and antinociceptive properties via nicotinic acetylcholine receptor binding .

Reactivity Insights :

  • Bicyclo[2.2.1]hept-2-ene reacts faster with thiols than maleimides, making it useful in photodeprotection and ligation chemistry .
  • Methoxy and methyl groups at the 7-position enhance thermal stability but reduce electrophilic addition rates compared to halogenated analogs .

Alkyl- and Vinyl-Substituted Derivatives

Key Examples :

  • 5-Methylbicyclo[2.2.1]hept-2-ene (C₈H₁₂): Molecular weight 108.18 g/mol; used in polymer synthesis due to its rigid, hydrophobic structure .
  • 5-Vinylbicyclo[2.2.1]hept-2-ene (C₉H₁₂): Features a vinyl group at the 5-position (MW 120.195 g/mol), enabling copolymerization with olefins for advanced materials .

Stereochemical Trends :

  • Substitutions at the 5- or 7-position often yield endo/exo isomer mixtures (e.g., 4:1 endo:exo ratio in 5-hexyl derivatives) .
  • Methoxy groups at the 7-position likely favor exo stereochemistry due to steric and electronic effects, similar to methyl-substituted analogs .

Bioactivity :

  • Epibatidine analogs (e.g., 7-tert-butoxycarbonyl-2-exo-pyridinyl derivatives) demonstrate antinociceptive effects via α4β2 nicotinic receptor binding .

Physicochemical Properties :

Property 7-Methoxy Derivative* 7-Bromo Derivative 5-Vinyl Derivative
LogP (Hydrophobicity) ~2.5 (estimated) 2.9 (XLogP3) 3.1 (estimated)
Melting Point Not reported - Liquid at room temperature
Reactivity with Thiols High (inferred) Moderate Low

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group at the 7-position undergoes deprotonation by NaH in anhydrous tetrahydrofuran (THF), generating a potent alkoxide nucleophile. Subsequent treatment with methyl iodide at 0–25°C facilitates an SN2 reaction, yielding the methoxy product. The reaction typically achieves 77% yield after 12 hours, though the product often exists as a mixture of endo and exo isomers.

Limitations and Isomer Control

A major challenge lies in the inherent rigidity of the norbornene framework, which complicates stereochemical control. Nuclear magnetic resonance (NMR) analysis of the product mixture reveals a 3:2 endo/exo ratio, necessitating chromatographic separation for isomerically pure material. Additionally, the availability of 7-hydroxybicyclo[2.2.1]hept-2-ene precursors remains a bottleneck, as their synthesis often requires multi-step sequences.

Silicon-Controlled Rearrangement to 7-Hydroxy Derivatives Followed by Methylation

A more sophisticated route leverages silicon-directed carbocation rearrangements to access 7-functionalized norbornenes. This method, developed for gelsemine synthesis, enables precise positioning of functional groups on the bicyclic scaffold.

Key Steps in the Silicon-Mediated Pathway

  • Silylation : Introduction of a trimethylsilyl (TMS) group at the 7-anti position of a brominated norbornene lactone intermediate.

  • Silver-Ion Catalyzed Rearrangement : Treatment with Ag⁺ in methanol induces a carbocation rearrangement, relocating the silyl group and forming a 7-syn-hydroxy derivative.

  • Methylation : The hydroxyl group is methylated using CH₃I/NaH, analogous to Method 1, to furnish the 7-methoxy product.

Advantages Over Direct Alkylation

This approach circumvents the need for preformed 7-hydroxy precursors by exploiting the TMS group’s ability to stabilize carbocations during rearrangement. The silver-catalyzed step proceeds with >90% regioselectivity for the 7-position, significantly reducing byproducts. However, the multi-step nature of the process lowers the overall yield to ~45%, and the requirement for specialized reagents (e.g., AgNO₃) increases costs.

Diels-Alder Synthesis with Functionalized Dienophiles

Patent US6841713B2 outlines a Diels-Alder-based strategy for bicyclo[2.2.1]heptane derivatives, adaptable to 7-methoxy targets through post-cyclization functionalization.

Framework Construction via Diels-Alder Reaction

Cyclopentadiene reacts with 2-butene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form bicyclo[2.2.1]hept-2-ene. Subsequent isomerization under catalytic conditions (e.g., Pd/C) adjusts the double bond position, yielding intermediates amenable to methoxylation.

Methoxy Group Introduction

Post-Diels-Alder functionalization involves:

  • Epoxidation : Treating the bicyclic olefin with mCPBA to form an epoxide.

  • Ring-Opening : Reacting the epoxide with methanol under acidic conditions to install the methoxy group at the 7-position.

This method achieves moderate yields (60–70%) but offers excellent scalability, with reported batch sizes exceeding 100 grams.

Comparative Analysis of Preparation Methods

Method Yield Isomer Ratio Key Advantages Limitations
Direct Alkylation77%3:2 (endo/exo)Short reaction time; minimal stepsRequires preformed 7-hydroxy precursor
Silicon Rearrangement45%>9:1 (syn/anti)High regioselectivity; avoids pre-synthesisMulti-step; costly reagents
Diels-Alder Functionalization65%1:1 (mixed)Scalable; uses commodity chemicalsLow stereocontrol; requires post-modification

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Methoxybicyclo[2.2.1]hept-2-ene derivatives?

Answer: The synthesis typically involves functionalization of the bicyclo[2.2.1]hept-2-ene scaffold. For example, 7-hydroxy derivatives can be synthesized via oxidation-reduction sequences starting from bicyclo[2.2.1]hept-2-ene or its diene analogs. Stereospecific methods include Diels-Alder reactions with furan derivatives followed by reduction and methoxylation. Yields vary depending on substituents; for instance, 7-syn-hydroxy derivatives are obtained in 28% yield over two steps, while 7-anti-hydroxy analogs require three steps with 9% yield . Purification often employs low-temperature recrystallization (e.g., hexane) or chromatography.

Q. How is NMR spectroscopy applied to determine the stereochemistry of 7-substituted bicyclo[2.2.1]hept-2-ene derivatives?

Answer: 1H NMR coupling constants and chemical shifts are critical for distinguishing endo vs. exo isomers. For 7-oxabicyclo[2.2.1]hept-2-ene derivatives, vicinal coupling constants (J) between bridgehead protons (e.g., H1 and H2) differ significantly: endo substituents exhibit J ≈ 4–5 Hz, while exo substituents show J ≈ 1–2 Hz due to spatial proximity . Additionally, substituent-induced deshielding effects (e.g., methoxy groups) alter chemical shifts of adjacent protons by 0.5–1.0 ppm, aiding structural assignment.

Advanced Research Questions

Q. What factors control exo vs. endo selectivity in the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-ene derivatives?

Answer: Steric and electronic effects dominate selectivity. Computational studies (UBHandHLYP/6-31G(d)) reveal that 7-syn-hydroxyl groups favor exo-epoxide formation via hydrogen bonding between the hydroxyl and peroxy acid oxidant, stabilizing the transition state . Conversely, bulky 7-syn-substituents (e.g., methyl or chlorine) induce steric repulsion, shifting selectivity toward endo-epoxides. Transition states exhibit biradical character, with coplanar alignment of the C=C bond and oxidant facilitating stereoelectronic control.

Q. How can enzymatic kinetic resolution achieve enantiopure 7-oxabicyclo[2.2.1]hept-2-ene derivatives?

Answer: Lipase-catalyzed acetylation/deacetylation is effective. For racemic alcohols, Candida antarctica lipase B in pentane selectively acetylates the (+)-enantiomer (>98% ee) at 40% conversion . Conversely, deacetylation of racemic acetates in toluene yields the (+)-alcohol (>99% ee) at 49% conversion. Absolute configuration is confirmed via X-ray crystallography of derivatives (e.g., 3,5-dinitrobenzoates). Solvent optimization (e.g., pentane for acetylation, toluene for deacetylation) is critical for enantioselectivity.

Q. What computational approaches are used to analyze transition states in bicyclo[2.2.1]hept-2-ene epoxidation?

Answer: Density functional theory (DFT) at the UBHandHLYP/6-31G(d) level calculates transition-state geometries and thermodynamic parameters . Key metrics include:

  • Biradical character: Measured via spin density distribution.
  • Hydrogen-bond stabilization: Quantified using bond distances (e.g., O–H···O < 2.0 Å).
  • Steric effects: Evaluated through non-bonded interaction energies (e.g., methyl substituents increase repulsion by 5–10 kcal/mol).
    These models explain experimental selectivity trends and guide catalyst design.

Data Contradiction Analysis

Q. How can discrepancies in reported exo-epoxide selectivity (94% vs. 99.5%) be resolved?

Answer: Variations arise from experimental conditions and analytical methods:

  • Oxidant concentration: Higher peracid concentrations may favor alternative pathways (e.g., radical intermediates).
  • Temperature: Epimerization post-reaction can occur at elevated temperatures, skewing ratios .
  • Analytical techniques: Early studies used derivatization (e.g., conversion to norbornanols) with inherent error margins, while modern HPLC or chiral GC offers higher precision .

Methodological Tables

Table 1: Key Synthetic Routes for 7-Substituted Derivatives

StepReagents/ConditionsYieldReference
Diels-AlderFuran + Maleic Anhydride, 80°C60–75%
HydroxylationOsO4, NMO, acetone/H2O85–90%
MethoxylationCH3OH, H2SO4, reflux70–80%

Table 2: Computational Parameters for Epoxidation Transition States

SubstituentΔG‡ (kcal/mol)Selectivity (exo:endo)Key Interaction
7-syn-OH18.295:5H-bond (O–H···O)
7-syn-Cl22.130:70Steric repulsion

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